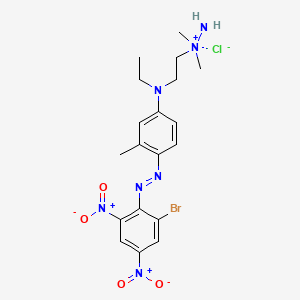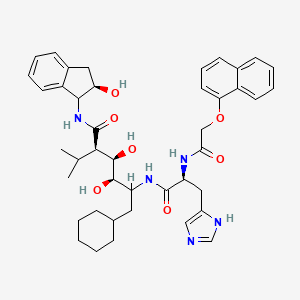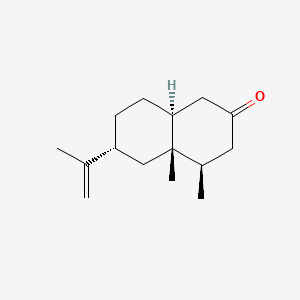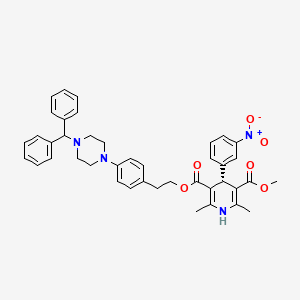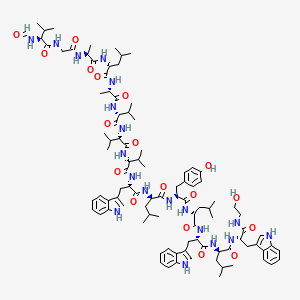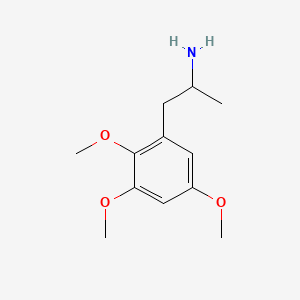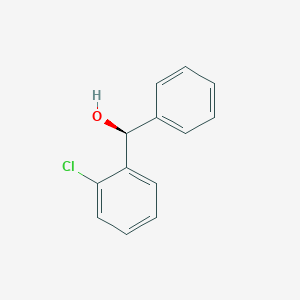
(-)-(2-Chlorophenyl)phenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-(2-Chlorophenyl)phenylmethanol: is an organic compound characterized by the presence of a chlorinated phenyl group and a phenylmethanol moiety. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-chlorobenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.
Reduction of Ketones: Another method involves the reduction of 2-chlorophenyl phenyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing for yield and purity. The Grignard reaction is particularly favored due to its high efficiency and relatively straightforward setup.
化学反応の分析
Types of Reactions:
Oxidation: (-)-(2-Chlorophenyl)phenylmethanol can be oxidized to form the corresponding ketone, 2-chlorophenyl phenyl ketone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various alcohol derivatives depending on the reducing agent used.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: 2-Chlorophenyl phenyl ketone.
Reduction: Various alcohol derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which (-)-(2-Chlorophenyl)phenylmethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which can stabilize or destabilize intermediates. In biological systems, its activity may involve interactions with enzymes or receptors, where its chiral nature can play a crucial role in binding affinity and specificity.
類似化合物との比較
(2-Chlorophenyl)methanol: Lacks the additional phenyl group, resulting in different reactivity and applications.
Phenylmethanol: Does not have the chlorine atom, leading to different chemical behavior.
(2-Bromophenyl)phenylmethanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness:
- The presence of both a chlorinated phenyl group and a phenylmethanol moiety makes (-)-(2-Chlorophenyl)phenylmethanol unique in its reactivity and potential applications, particularly in asymmetric synthesis and chiral drug development.
特性
CAS番号 |
16071-25-3 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC名 |
(S)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 |
InChIキー |
JGDRELLAZGINQM-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2Cl)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




